

N-Cholyl-L-alanine: Commercial Availability, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Cholyl-L-alanine**

Cat. No.: **B15572821**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-Cholyl-L-alanine is a synthetically accessible bile acid conjugate that holds significant potential for research in metabolic diseases, gastroenterology, and drug development. As a member of the N-acyl amino acid family, it is structurally positioned to interact with key cellular signaling pathways that govern bile acid homeostasis, glucose metabolism, and inflammatory responses. This document provides a comprehensive overview of commercially available **N-Cholyl-L-alanine**, detailed application notes based on the current understanding of bile acid signaling, and robust experimental protocols to facilitate its investigation in a laboratory setting.

Commercial Suppliers and Purity Grades

N-Cholyl-L-alanine is available from several commercial suppliers, ensuring its accessibility for research purposes. The purity of the compound is a critical factor for obtaining reliable and reproducible experimental results. Researchers should carefully consider the purity grade offered by each supplier to best suit their experimental needs.

Supplier	Catalog Number	Purity	Method of Analysis
MedChemExpress	HY-168761	99.2%	HPLC[1][2]
Cayman Chemical	18416-54-1	≥95%	Not Specified[3]

Note: It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the purchased compound.

Application Notes

N-Cholyl-L-alanine, as a conjugate of cholic acid and the amino acid L-alanine, is anticipated to function as a signaling molecule, primarily through the activation of nuclear and cell surface receptors that respond to bile acids. The most well-characterized of these are the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.

Potential Therapeutic Applications:

- Metabolic Diseases: By potentially modulating FXR and TGR5 activity, **N-Cholyl-L-alanine** could influence glucose and lipid metabolism, making it a candidate for investigation in the context of type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity.
- Gastrointestinal Disorders: Bile acid signaling is crucial for maintaining intestinal homeostasis. **N-Cholyl-L-alanine** may have applications in studying and potentially treating inflammatory bowel disease (IBD) and other gastrointestinal inflammatory conditions.
- Cholestatic Liver Diseases: As a modified bile acid, **N-Cholyl-L-alanine** could be investigated for its effects on bile acid synthesis, transport, and detoxification, which are central to the pathophysiology of cholestatic liver diseases.

Research Applications:

- Receptor Agonism/Antagonism: **N-Cholyl-L-alanine** can be used to investigate the structure-activity relationships of bile acid receptors and to screen for novel agonists or antagonists.
- Signal Transduction Studies: This compound is a valuable tool for elucidating the downstream signaling pathways activated by FXR and TGR5 in various cell types.
- Gene Expression Analysis: The effect of **N-Cholyl-L-alanine** on the expression of target genes involved in metabolic and inflammatory pathways can be studied to understand its cellular mechanism of action.

Experimental Protocols

The following protocols provide a framework for investigating the biological activity of **N-Cholyl-L-alanine**. These are generalized protocols that can be adapted to specific cell lines and experimental questions.

Protocol 1: In Vitro FXR Activation Assay (Luciferase Reporter Gene Assay)

This assay determines the ability of **N-Cholyl-L-alanine** to activate the Farnesoid X Receptor (FXR).

1. Cell Culture and Transfection:

- Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Seed cells in a 24-well plate.
- When cells reach 70-80% confluence, co-transfect with an FXR expression vector, a retinoid X receptor (RXR) expression vector (as FXR heterodimerizes with RXR), and a luciferase reporter plasmid containing an FXR response element (e.g., pGL4.29).

2. Compound Treatment:

- 24 hours post-transfection, treat the cells with varying concentrations of **N-Cholyl-L-alanine** (e.g., 1 μ M to 100 μ M). Include a known FXR agonist (e.g., GW4064) as a positive control and a vehicle control (e.g., DMSO).

3. Luciferase Assay:

- After 24 hours of treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
- Normalize luciferase activity to a co-transfected control plasmid (e.g., β -galactosidase or Renilla luciferase) to account for variations in transfection efficiency.

4. Data Analysis:

- Express the results as fold induction of luciferase activity over the vehicle control.
- Plot the dose-response curve and calculate the EC50 value for **N-Cholyl-L-alanine**.

Protocol 2: In Vitro TGR5 Activation Assay (cAMP Assay)

This assay measures the activation of the G-protein coupled receptor TGR5 by quantifying the downstream production of cyclic AMP (cAMP).

1. Cell Culture:

- Culture a cell line endogenously expressing TGR5 (e.g., NCI-H716) or a cell line stably transfected with a TGR5 expression vector (e.g., HEK293-TGR5) in an appropriate culture medium.

2. Compound Treatment:

- Seed cells in a 96-well plate.
- Treat the cells with various concentrations of **N-Cholyl-L-alanine** (e.g., 0.1 μ M to 50 μ M) for a short duration (e.g., 30 minutes to 1 hour). Include a known TGR5 agonist (e.g., INT-777) as a positive control and a vehicle control.

3. cAMP Measurement:

- Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit, following the manufacturer's protocol.

4. Data Analysis:

- Generate a standard curve using the provided cAMP standards.
- Calculate the concentration of cAMP in each sample.
- Plot the dose-response curve for **N-Cholyl-L-alanine** and determine its EC50 value.

Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is used to assess the effect of **N-Cholyl-L-alanine** on the expression of FXR and TGR5 target genes.

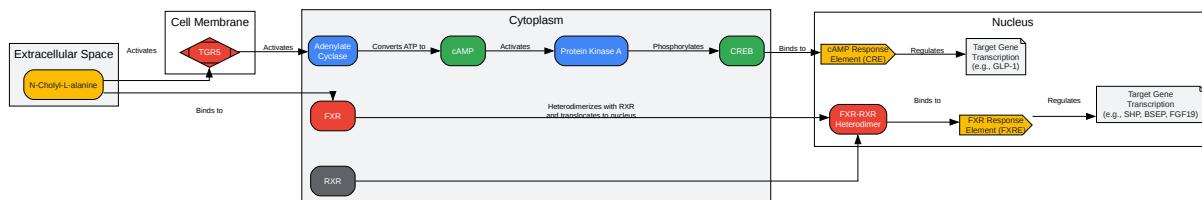
1. Cell Culture and Treatment:

- Culture a relevant cell line (e.g., HepG2 for liver-related genes, Caco-2 for intestinal genes) to 80-90% confluence.
- Treat cells with **N-Cholyl-L-alanine** at a concentration determined from the activation assays (e.g., at or near the EC50 value) for a specified time (e.g., 6, 12, or 24 hours).

2. RNA Extraction and cDNA Synthesis:

- Extract total RNA from the cells using a commercial RNA isolation kit.
- Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.

3. Quantitative PCR:

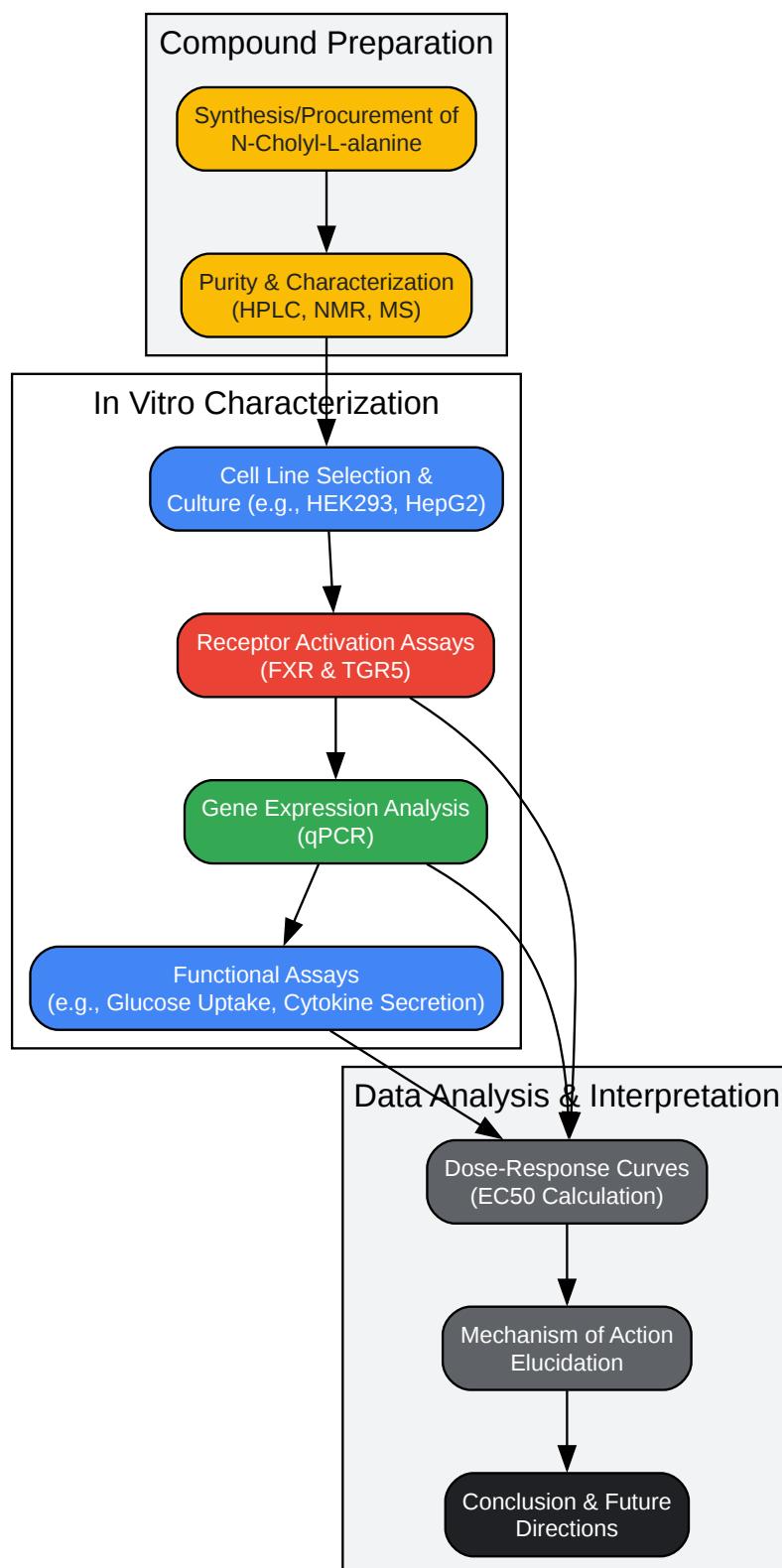

- Perform qPCR using a qPCR instrument and a SYBR Green or TaqMan-based qPCR master mix.
- Use primers specific for target genes of FXR (e.g., SHP, BSEP, FGF19) and TGR5 (e.g., TGR5, GLP-1 in appropriate cell types).
- Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

4. Data Analysis:

- Calculate the relative gene expression using the $\Delta\Delta Ct$ method.
- Express the results as fold change in gene expression compared to the vehicle-treated control.

Visualizations Signaling Pathways

The following diagram illustrates the hypothetical signaling pathway of **N-Cholyl-L-alanine** through the activation of FXR and TGR5.



[Click to download full resolution via product page](#)

Hypothetical signaling of **N-Cholyl-L-alanine**.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the biological activity of **N-Cholyl-L-alanine**.

[Click to download full resolution via product page](#)Workflow for **N-Cholyl-L-alanine** characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bile duct cells: a novel in vitro model for the study of lipid metabolism and bile acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile acids as regulatory molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [N-Cholyl-L-alanine: Commercial Availability, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572821#commercial-suppliers-and-purity-grades-of-n-cholyl-l-alanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com